Prazobind - 107021-36-3

Prazobind

Catalog Number: EVT-374404
CAS Number: 107021-36-3
Molecular Formula: C23H27N5O3
Molecular Weight: 421.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Prazosin, a medication primarily known for its antihypertensive properties, has been extensively studied over the years. Initially developed as a selective antagonist of α1-adrenoceptors, prazosin has been utilized in the treatment of high blood pressure and congestive heart failure. Its unique pharmacological profile distinguishes it from traditional α-adrenoceptor antagonists, as it does not significantly affect heart rate or plasma renin activity at doses that lower blood pressure123. Moreover, prazosin has been investigated for its potential applications beyond cardiovascular diseases, including its effects on tumor growth and autoimmune disorders410.

Applications in Various Fields

Cardiovascular Disease

Prazosin has been a valuable drug in treating hypertension and congestive heart failure. It acts by peripheral vasodilation and has been shown to sustain its antihypertensive effect during long-term therapy. The drug can be used alone or in combination with other antihypertensive agents to treat mild, moderate, or severe hypertension. In heart failure patients, prazosin results in balanced venous and arterial dilation, leading to symptomatic and hemodynamic improvement23.

Oncology

Recent studies have uncovered a novel application of prazosin in oncology. It has been found to induce apoptosis in glioblastoma-initiating cells and inhibit tumor growth through a PKCδ-dependent inhibition of the AKT pathway, which is independent of its adrenergic receptor antagonism. This finding suggests that prazosin could be a promising adjuvant therapy for glioblastoma patients4. Additionally, prazosin has demonstrated anti-angiogenic activity, which could be beneficial in preventing prostate cancer5.

Neurology

Prazosin has shown potential in the treatment of neurological disorders such as experimental autoimmune encephalomyelitis (EAE) in the Lewis rat, a model for multiple sclerosis. The drug's ability to suppress the clinical and histological expression of EAE suggests that it may have therapeutic effects in demyelinating diseases, possibly through altering vascular permeability or the immune response10.

Pharmacokinetics

Understanding the pharmacokinetics of prazosin is crucial for its optimal clinical use. The drug is variably absorbed, undergoes first-pass metabolism, and is eliminated almost entirely as metabolites. It is highly bound to plasma and tissue proteins, and its action appears to be closely related to its concentration in plasma or whole blood7.

Source and Classification

Prazobind is classified as an alpha-1 adrenergic receptor antagonist. It was originally developed as an antihypertensive agent, and its mechanism involves blocking the action of norepinephrine on blood vessels, leading to vasodilation and reduced blood pressure. The compound has also been explored for potential applications in treating post-traumatic stress disorder (PTSD) and other anxiety-related conditions due to its effects on the central nervous system.

Synthesis Analysis

The synthesis of Prazobind involves several key steps that typically include:

  1. Formation of the Quinazoline Core: The synthesis begins with the construction of the quinazoline skeleton, which is achieved through cyclization reactions involving 2-amino-4,6-dimethylpyrimidine and appropriate aldehydes or ketones.
  2. Substitution Reactions: Following the formation of the core structure, various substituents are introduced at specific positions on the quinazoline ring to enhance its pharmacological properties.
  3. Final Modifications: The final product is obtained through a series of purification steps, including recrystallization or chromatography, to ensure high purity and yield.

The synthetic route can involve multiple reactions such as condensation, cyclization, and substitution, often requiring careful control of reaction conditions like temperature and pH to optimize yield and selectivity .

Molecular Structure Analysis

Prazobind possesses a complex molecular structure characterized by:

  • Molecular Formula: C19_{19}H21_{21}N5_{5}O
  • Molecular Weight: Approximately 329.4 g/mol
  • Functional Groups: The structure features a quinazoline core with various functional groups including amines and ethers that contribute to its biological activity.

The three-dimensional conformation of Prazobind allows it to effectively bind to alpha-1 adrenergic receptors, facilitating its antagonist effects. The spatial arrangement of atoms within the molecule plays a critical role in its interaction with biological targets .

Chemical Reactions Analysis

Prazobind undergoes several chemical reactions that are significant for its pharmacological activity:

  1. Receptor Binding: The primary reaction involves binding to alpha-1 adrenergic receptors, which inhibits the action of norepinephrine.
  2. Metabolic Reactions: In vivo, Prazobind is metabolized primarily by hepatic enzymes, leading to various metabolites that may also possess biological activity.
  3. Degradation Pathways: Understanding the degradation pathways is crucial for assessing its pharmacokinetics and potential side effects.

These reactions are essential for determining the efficacy and safety profile of Prazobind in clinical applications .

Mechanism of Action

Prazobind exerts its effects primarily through:

  • Alpha-1 Adrenergic Receptor Antagonism: By blocking these receptors located on vascular smooth muscle cells, Prazobind induces vasodilation, leading to decreased peripheral vascular resistance and lower blood pressure.
  • Effects on Central Nervous System: It may also influence neurotransmitter release in certain brain regions, contributing to its anxiolytic properties.

The antagonistic action at these receptors is dose-dependent and can vary based on individual patient factors .

Physical and Chemical Properties Analysis

Prazobind exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Stability: Relatively stable under normal storage conditions but sensitive to light and moisture.

These properties are crucial for formulation development in pharmaceutical applications .

Applications

Prazobind has several important applications in medicine:

  1. Hypertension Management: Primarily used to treat high blood pressure by promoting vasodilation.
  2. Anxiety Disorders: Investigated for off-label use in treating PTSD and other anxiety disorders due to its central nervous system effects.
  3. Benign Prostatic Hyperplasia: Used to relieve urinary symptoms associated with prostate enlargement by relaxing smooth muscle in the bladder neck.

Research continues into additional therapeutic uses based on its pharmacological profile .

Introduction to Prazobind in α<sub>1</sub>-Adrenoceptor Research

Pharmacological Classification of Prazobind (SZL-49) as an Alkylating Agent

Prazobind is classified as an irreversible alkylating antagonist targeting α1-adrenoceptors. Unlike reversible antagonists (e.g., prazosin), alkylating agents form permanent covalent bonds with receptor nucleophilic residues (e.g., cysteine), rendering the receptor unresponsive to agonists. This property arises from its prazosin-analog structure incorporating a reactive alkylating moiety [4]. Key pharmacological characteristics include:

  • Mechanism of Action: Prazobind binds covalently to α1-adrenoceptors via nucleophilic substitution, primarily alkylating sulfhydryl groups in transmembrane domains. This prevents G-protein coupling and signal transduction indefinitely [4].
  • Subtype-Independent Affinity: Radioligand binding assays demonstrate Prazobind competes for α1-adrenoceptor sites with half-maximal inhibitory concentration (IC50) values of ~1 nM in tissues enriched with α1A (hippocampus) or α1B (liver) subtypes [2]. This uniform high affinity distinguishes it from subtype-selective competitive antagonists.
  • Functional Irreversibility: Following Prazobind exposure, receptor recovery depends solely on de novo receptor synthesis, enabling long-lasting inactivation. This contrasts with chloroethylclonidine, which shows partial reversibility at α1D subtypes [4].

Table 1: Alkylation Properties of Prazobind vs. Reference Compounds

PropertyPrazobindChloroethylclonidinePrazosin (reversible)
Binding Affinity (IC50)1 nM*10–100 µM†0.1–1 nM
Alkylation SpecificityBroad α1α1B > α1D >> α1AN/A
ReversibilityIrreversiblePartially reversible (α1D)Fully reversible

Sources: [2], † [4]

Historical Context: Evolution of α1-Adrenoceptor Subtype Differentiation

Prazobind’s significance emerged alongside the resolution of α1-adrenoceptor heterogeneity. Early pharmacological studies in the 1980s classified subtypes based on differential antagonist affinity (e.g., WB4101 sensitivity) and chloroethylclonidine sensitivity:

  • Chloroethylclonidine Era: Initial studies defined α1A as "chloroethylclonidine-insensitive" and α1B as "chloroethylclonidine-sensitive" based on rat models. However, cloning revealed inconsistencies; bovine "α1C" (later α1A) was chloroethylclonidine-sensitive, contradicting rat α1A insensitivity [4].
  • Molecular Cloning (1990s): Three human subtypes (α1A, α1B, α1D) were cloned, sharing ~50% sequence homology. Functional studies showed α1D exhibited "partial chloroethylclonidine sensitivity," complicating classification [4].
  • Prazobind as a Unifying Tool: Unlike chloroethylclonidine, Prazobind uniformly alkylated all subtypes in vitro but with kinetic differences:
  • Rapid inactivation of α1B (minutes)
  • Slower alkylation of α1A (hours)
  • Intermediate kinetics for α1D [4]This kinetic hierarchy resolved ambiguities, confirming that alkylation "sensitivity" reflected reaction rates rather than absolute selectivity.

Role in Receptor Subtype Specificity Studies

Prazobind’s irreversible action enables precise dissection of subtype contributions to physiological responses:

  • Functional Studies in Native Tissues: In human umbilical vein (HUV), chloroethylclonidine (3 µM) abolished adrenaline-induced contractions, suggesting α1B dominance. Prazobind validated this by confirming low affinity of 5-methyl urapidil (α1A-selective) and BMY 7378 (α1D-selective) antagonists [1]. Parallel experiments in rat aorta identified α1D via BMY 7378 sensitivity, corroborated by Prazobind’s irreversible blockade [3].
  • Receptor Reserve Quantification: By irreversibly inactivating receptor pools, Prazobind calculates receptor reserve (fraction needed for maximal response). Tissues with high reserve (e.g., α1B-mediated vasoconstriction) retain responses despite >90% receptor loss, explaining agonist potency discrepancies [4].
  • Modern Applications:
  • Tissue Segment Binding: Enhanced detection of α1D in rat aorta, previously obscured by low expression in membrane homogenates [3].
  • Kinetic Profiling: Molecular dynamics simulations use Prazobind-receptor structures to map alkylation sites and subtype-specific binding cavities [4] [7].

Table 2: Prazobind in Differentiating α1-Adrenoceptor Subtypes

SubtypeTissue/ModelPrazobind RoleKey Finding
α1BHuman Umbilical VeinValidated chloroethylclonidine sensitivityContraction mediated primarily by α1B [1]
α1DRat Thoracic AortaDetected co-expression with α1B in intact segmentsOvercame limitations of membrane binding [3]
α1ACloned Rat ReceptorsKinetic profiling (slow alkylation)Explained historical "insensitivity" [4]

Prazobind remains indispensable for defining α1-adrenoceptor pharmacology, bridging classical functional studies and modern structural biology. Its irreversible action provides a "molecular knockout" strategy, essential for deconvoluting subtype roles in complex physiological systems.

Properties

CAS Number

107021-36-3

Product Name

Prazobind

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2-bicyclo[2.2.2]octa-2,5-dienyl)methanone

Molecular Formula

C23H27N5O3

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C23H27N5O3/c1-30-19-12-17-18(13-20(19)31-2)25-23(26-21(17)24)28-9-7-27(8-10-28)22(29)16-11-14-3-5-15(16)6-4-14/h3,5,11-15H,4,6-10H2,1-2H3,(H2,24,25,26)

InChI Key

MXXRJJCMLRPJOF-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC5CCC4C=C5)N)OC

Synonyms

1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-bicyclo(2.2.2)octa-2,5-dienylcarbonyl)piperazine
SZL 49
SZL-49

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC5CCC4C=C5)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.